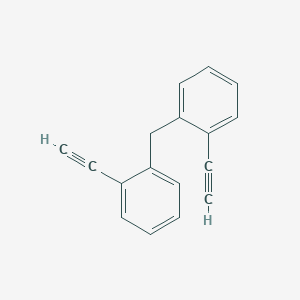
1,1'-Methylenebis(2-ethynylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(2-ethynylbenzene) is an organic compound with the molecular formula C17H12 It consists of two ethynylbenzene units linked by a methylene bridge
准备方法
The synthesis of 1,1’-Methylenebis(2-ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethynylbenzene.
Formation of the Methylene Bridge: The methylene bridge is introduced through a reaction involving formaldehyde or a similar methylene donor under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1,1’-Methylenebis(2-ethynylbenzene) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl groups can yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-Methylenebis(2-ethynylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism by which 1,1’-Methylenebis(2-ethynylbenzene) exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the methylene bridge provides structural flexibility. These interactions can influence the compound’s reactivity and binding properties.
相似化合物的比较
1,1’-Methylenebis(2-ethynylbenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-ethynylbenzene): Similar structure but with ethynyl groups at the para positions.
1,1’-Methylenebis(2-methylbenzene): Lacks the ethynyl groups, resulting in different reactivity and applications.
The uniqueness of 1,1’-Methylenebis(2-ethynylbenzene) lies in its combination of ethynyl groups and a methylene bridge, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
189620-04-0 |
|---|---|
分子式 |
C17H12 |
分子量 |
216.28 g/mol |
IUPAC 名称 |
1-ethynyl-2-[(2-ethynylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H12/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h1-2,5-12H,13H2 |
InChI 键 |
OHKRCDYXFBIKFX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1CC2=CC=CC=C2C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


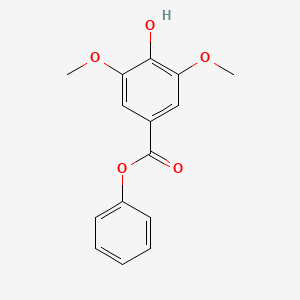
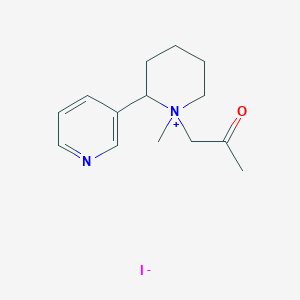
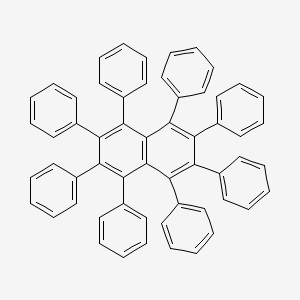
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)

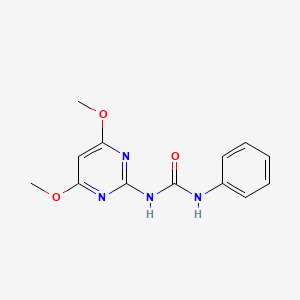

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
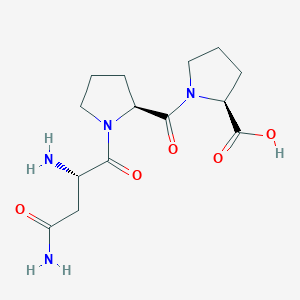
![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

